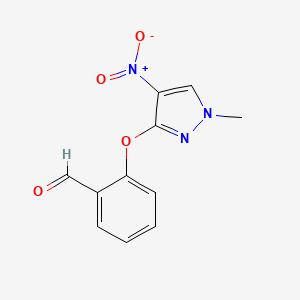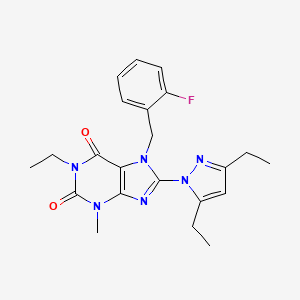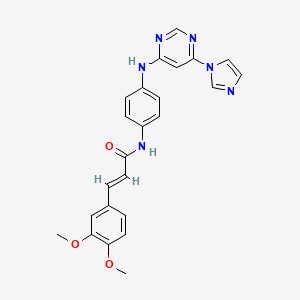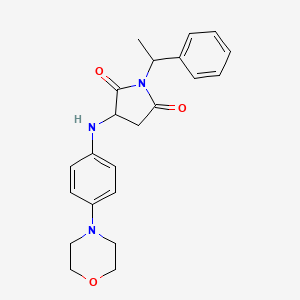
N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-1-naphthamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-1-naphthamide” is a chemical compound that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are well-known in medicinal chemistry and have a wide range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound would consist of a pyrazole ring attached to a naphthalene ring via an amide linkage. The pyrazole ring would be substituted with isopropyl and methyl groups .Chemical Reactions Analysis
As for the chemical reactions, it would depend on the conditions and reagents used. Generally, amides are quite resistant to hydrolysis, but they can be hydrolyzed under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of the amide linkage and the aromatic rings would likely result in a relatively high boiling point and low water solubility .Wissenschaftliche Forschungsanwendungen
Heterocyclic Analogues Synthesis
A study by Baldwin et al. (1980) describes the synthesis of isoelectronic analogues to beta-adrenergic blocking agents, including thiazole, isothiazole, and pyrazine derivatives, demonstrating their potential in lowering arterial pressure and exhibiting beta-adrenergic blocking properties. This research highlights the versatility of pyrazole-based compounds in medicinal chemistry, particularly in cardiovascular applications (Baldwin et al., 1980).
Pharmacological Activity
Díaz et al. (2012) reported on the synthesis and biological evaluation of 1-arylpyrazoles as potent σ(1) receptor antagonists. Their work focuses on identifying compounds with significant selectivity and activity, culminating in the identification of a clinical candidate for neurogenic pain treatment, showcasing the therapeutic potential of pyrazole derivatives in pain management (Díaz et al., 2012).
Chromogenic Properties
Research by Aldersley et al. (1986) explored the synthesis of naphtho[2,3-c]pyran-5,10-diones from N-ylides and 2-methyl-1,4-naphthoquinone, investigating their striking color properties in acid media. This study underlines the potential of naphthalene and pyrazole derivatives in developing new chromophores for dyes and pigments (Aldersley et al., 1986).
Catalytic Applications
Stanje et al. (2018) investigated the use of iron complexes with pyrazole ligands for the oxidation of primary alcohols to carboxylic acids, highlighting an efficient, clean method that produces water as the only by-product. This research demonstrates the role of pyrazole derivatives in catalysis, particularly in green chemistry applications (Stanje et al., 2018).
Antagonist Activity Studies
Shim et al. (2002) explored the molecular interaction of a pyrazole-3-carboxamide derivative as a potent antagonist for the CB1 cannabinoid receptor. Their work contributes to understanding the structural requirements for CB1 receptor binding and antagonism, providing insights into the development of cannabinoid receptor modulators (Shim et al., 2002).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(5-methyl-2-propan-2-ylpyrazol-3-yl)naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O/c1-12(2)21-17(11-13(3)20-21)19-18(22)16-10-6-8-14-7-4-5-9-15(14)16/h4-12H,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXFNYEQMPWRXFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=CC3=CC=CC=C32)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-(5-((2,6-difluorophenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2649283.png)

![N-(2-amino-2-oxoethyl)-1-(7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-4-carboxamide](/img/structure/B2649287.png)
![(E)-N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(furan-2-yl)acrylamide](/img/structure/B2649288.png)

![1-[(1-Aminobutan-2-yl)oxy]-2-methylbenzene hydrochloride](/img/structure/B2649292.png)
![4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide](/img/structure/B2649293.png)
![2,4,7-Trimethyl-6-[4-(trifluoromethoxy)phenyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2649295.png)
![1-Methyl-4-{[methyl(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]methyl}-1,2-dihydropyridin-2-one](/img/structure/B2649297.png)
